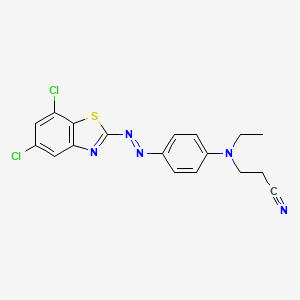
2-(2-Amino-4-biphenyl)propionitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-4-biphenyl)propionitrile is an organic compound with the molecular formula C15H14N2 It is a derivative of biphenyl, featuring an amino group and a nitrile group attached to the propionitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-biphenyl)propionitrile typically involves multiple steps. One common method starts with the nitration of biphenyl to introduce a nitro group, followed by reduction to form the corresponding amine. The amine is then subjected to a series of reactions to introduce the propionitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is crucial to ensure high yield and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-4-biphenyl)propionitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Amino-4-biphenyl)propionitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-4-biphenyl)propionitrile involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Fluoro-4-biphenyl)propionitrile
- 2-(2-Chloro-4-biphenyl)propionitrile
- 2-(2-Methyl-4-biphenyl)propionitrile
Uniqueness
2-(2-Amino-4-biphenyl)propionitrile is unique due to the presence of both an amino group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C15H14N2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-[3-(aminomethyl)-4-phenylphenyl]acetonitrile |
InChI |
InChI=1S/C15H14N2/c16-9-8-12-6-7-15(14(10-12)11-17)13-4-2-1-3-5-13/h1-7,10H,8,11,17H2 |
Clave InChI |
OTLPPWKDJYBWOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CC#N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


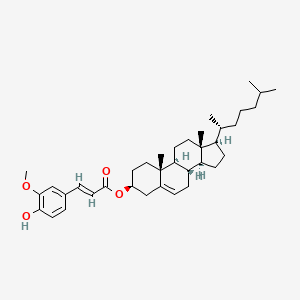

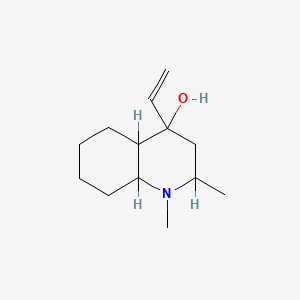
![3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)
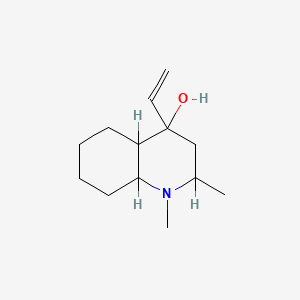

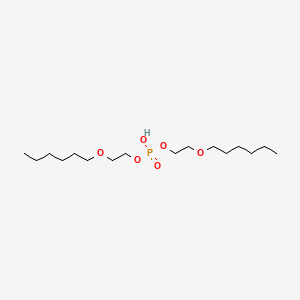

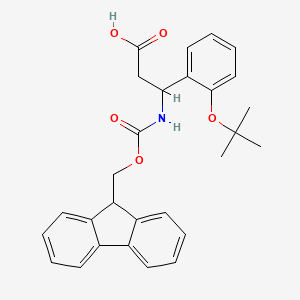

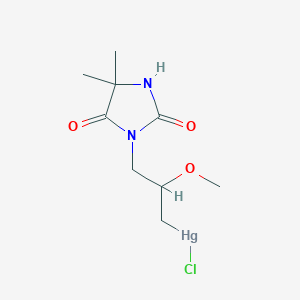
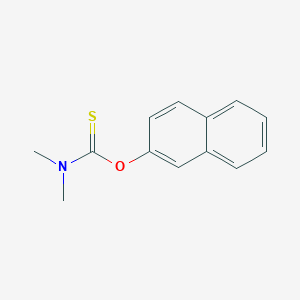
![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)
